

# Spectroscopic and Analytical Profile of 4-Fluoro-2-methylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to **4-Fluoro-2-methylbenzonitrile** ( $C_8H_6FN$ , CAS: 147754-12-9).[1][2][3] Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a framework for its analysis, including standardized experimental protocols and illustrative data from the closely related compound, 4-Fluorobenzonitrile.

## Compound Overview

**4-Fluoro-2-methylbenzonitrile** is a substituted aromatic nitrile.[2] It is a solid, often appearing as a white to light yellow crystalline powder, with a melting point in the range of 70-74 °C. Its molecular weight is 135.14 g/mol .[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

## Spectroscopic Data

Comprehensive experimental spectroscopic data for **4-Fluoro-2-methylbenzonitrile** is not readily available in public scientific databases. The following tables provide a template for the presentation of such data. For illustrative purposes, data for the analogous compound, 4-Fluorobenzonitrile, is presented with the explicit clarification that it is not the data for **4-Fluoro-2-methylbenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (Illustrative - 4-Fluorobenzonitrile)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.68	dd	8.8, 5.2	2H, Ar-H
7.18	t	8.8	2H, Ar-H

Note: Data for 4-Fluorobenzonitrile.

<sup>13</sup>C NMR Data (Illustrative - 4-Fluorobenzonitrile)

Chemical Shift (ppm)	Assignment
164.2 (d, J = 253.5 Hz)	C-F
132.8 (d, J = 9.0 Hz)	Ar-CH
118.2	C-CN
116.4 (d, J = 22.0 Hz)	Ar-CH
110.0 (d, J = 3.5 Hz)	Ar-C

Note: Data for 4-Fluorobenzonitrile.

## Infrared (IR) Spectroscopy

IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	-

Note: Specific IR peak data for **4-Fluoro-2-methylbenzonitrile** is not available in the searched databases. For a similar molecule, 4-Fluorobenzonitrile, characteristic peaks would be

expected for C≡N stretching (around  $2230\text{ cm}^{-1}$ ), C-F stretching (around  $1230\text{ cm}^{-1}$ ), and aromatic C-H and C=C stretching vibrations.

## Mass Spectrometry (MS)

### Mass Spectrum Data

m/z	Relative Abundance (%)	Assignment
Data not available	-	-

Note: A detailed mass spectrum for **4-Fluoro-2-methylbenzonitrile** is not available in the searched databases. The molecular ion peak  $[\text{M}]^+$  would be expected at  $\text{m/z} = 135$ .

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Fluoro-2-methylbenzonitrile** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-Fluoro-2-methylbenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
  - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

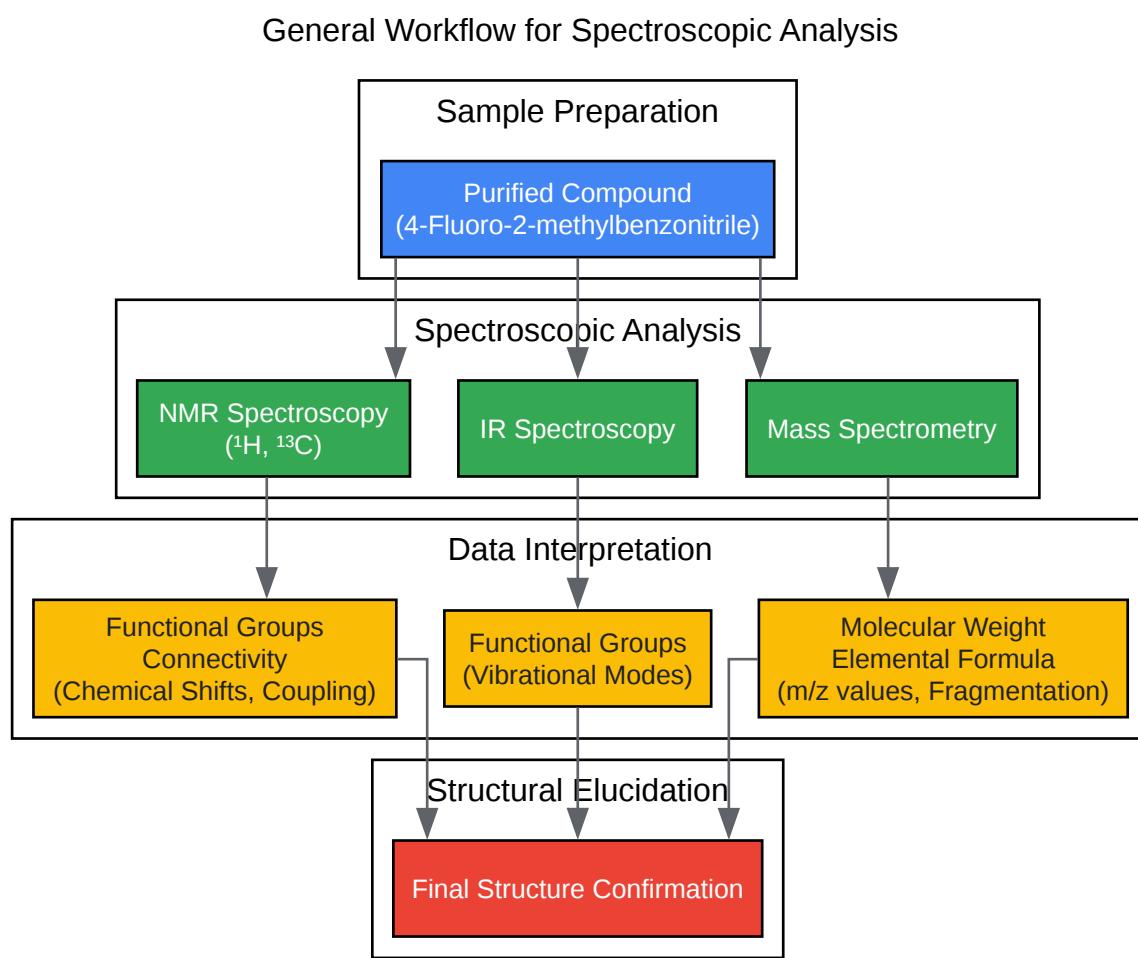
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Fluoro-2-methylbenzonitrile** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Electron Ionization (EI):
  - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
  - This causes ionization and fragmentation of the molecule.
- Data Acquisition: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected. The mass spectrum is a plot of ion intensity versus

m/z.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.



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